Anthracen-9-carbonylchlorid

Übersicht

Beschreibung

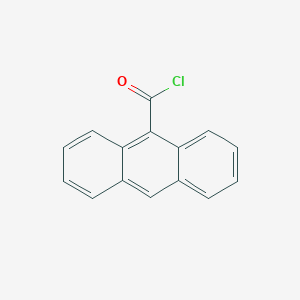

9-Anthracenecarbonyl chloride is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a carbonyl chloride group attached to the ninth carbon of the anthracene structure. It is a solid at room temperature and is used in various chemical reactions due to its reactive carbonyl chloride group.

Wissenschaftliche Forschungsanwendungen

9-Anthracenecarbonyl chloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: It is used in the study of photophysical properties and fluorescence of polycyclic aromatic hydrocarbons.

Wirkmechanismus

Target of Action

Anthracene-9-carbonyl chloride is a derivative of anthracene-9-carboxylic acid . The primary target of anthracene-9-carboxylic acid is chloride transport, where it exhibits a moderate to strong inhibitory action on PKA activated cardiac IcI .

Mode of Action

The compound interacts with its targets through a process known as acylation. It has been found to acylate low concentrations of hydroxy groups in aprotic organic solvents via an SN1 type mechanism .

Biochemical Pathways

They affect various pathways leading to inhibition of cancer cell proliferation, invasion, migration, metastasis, induction of cellular apoptosis, and tumour angiogenesis .

Result of Action

The result of Anthracene-9-carbonyl chloride’s action is largely dependent on its environment. For instance, it has been found that crystalline 9-anthracene carboxylic acid and a mononuclear complex constructed from this ligand show radical-induced photochromism and photomagnetism after Xe lamp light irradiation .

Action Environment

The action, efficacy, and stability of Anthracene-9-carbonyl chloride are influenced by environmental factors. For example, light irradiation can induce photochromism and photomagnetism in certain complexes of the compound . Additionally, the compound’s reactivity and subsequent actions can be influenced by the solvent used .

Biochemische Analyse

Biochemical Properties

Anthracene-9-carbonyl chloride is known for its unusual reactivity. It has been found to undergo acylation of low concentrations of hydroxy groups in aprotic organic solvents via an S N 1 type mechanism

Cellular Effects

Related compounds such as anthracene-9-carboxylic acid have been found to inhibit calcium-activated chloride currents in various cell types

Molecular Mechanism

It is known to undergo acylation of hydroxy groups in aprotic organic solvents via an S N 1 type mechanism This suggests that it may interact with biomolecules through binding interactions, potentially leading to changes in gene expression or enzyme activity

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Anthracene-9-carbonyl chloride in laboratory settings. Related compounds such as anthracene-9-carboxylic acid have been found to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation

Metabolic Pathways

Anthracene derivatives have been found to be involved in various metabolic pathways

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 9-Anthracenecarbonyl chloride can be synthesized from anthracene-9-carboxylic acid. The typical method involves the reaction of anthracene-9-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C}{15}\text{H}{10}\text{O}_2 + \text{SOCl}2 \rightarrow \text{C}{15}\text{H}_9\text{ClO} + \text{SO}_2 + \text{HCl} ] The reaction is usually carried out at a temperature of around 45°C for 12 hours .

Industrial Production Methods: In an industrial setting, the production of anthracene-9-carbonyl chloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving high efficiency in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions: 9-Anthracenecarbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form anthracene-9-carboxamides and anthracene-9-carboxylates, respectively.

Reduction Reactions: It can be reduced to anthracene-9-carboxaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: It can be oxidized to anthraquinone derivatives under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents like triethylamine (TEA) and dimethylaminopyridine (DMAP) are commonly used in substitution reactions involving anthracene-9-carbonyl chloride.

Reduction Reactions: Lithium aluminum hydride (LiAlH4) is a common reducing agent used for the reduction of anthracene-9-carbonyl chloride.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can be used for oxidation reactions.

Major Products Formed:

Substitution Reactions: Anthracene-9-carboxamides and anthracene-9-carboxylates.

Reduction Reactions: Anthracene-9-carboxaldehyde.

Oxidation Reactions: Anthraquinone derivatives.

Vergleich Mit ähnlichen Verbindungen

- Anthracene-9-carboxylic acid

- Anthracene-9-carboxaldehyde

- Anthracene-9-carboxamide

Comparison: 9-Anthracenecarbonyl chloride is unique due to its reactive carbonyl chloride group, which allows it to participate in a wide range of chemical reactions. In contrast, anthracene-9-carboxylic acid is less reactive and primarily used as a precursor for other derivatives. Anthracene-9-carboxaldehyde and anthracene-9-carboxamide have different functional groups, leading to different reactivity and applications. The carbonyl chloride group in anthracene-9-carbonyl chloride makes it particularly useful in acylation reactions, which is a distinct advantage over its similar compounds .

Biologische Aktivität

9-Anthracenecarbonyl chloride, a derivative of anthracene, has garnered attention in the scientific community for its potential biological activities. This compound is primarily recognized for its role as a reactive intermediate in organic synthesis and its interactions with biological systems, particularly in the context of ion channel modulation.

9-Anthracenecarbonyl chloride can be characterized by its chemical structure, which features an anthracene core substituted with a carbonyl chloride group. This configuration allows it to participate in various chemical reactions, including acylation and electrophilic aromatic substitution.

Biological Activity

1. Ion Channel Modulation

Research indicates that 9-anthracenecarboxylic acid (9-AC), closely related to 9-anthracenecarbonyl chloride, serves as a potent inhibitor of chloride channels. This inhibition is particularly significant in auditory systems, where it affects the electromechanical responses of outer hair cells (OHCs) in the cochlea. The mechanism involves interaction with prestin, a chloride-sensitive protein crucial for cochlear function. Studies have demonstrated that 9-AC application results in a dose-dependent reduction of nonlinear charge transfer in OHCs, highlighting its potential as a tool for studying cochlear mechanics and channelopathies associated with hearing loss .

2. Cardiac Action Potential Modulation

In cardiac physiology, 9-AC has been shown to influence calcium-activated chloride currents (ICl(Ca)). Comparative studies with other chloride channel blockers like DIDS reveal that while both compounds affect action potential duration (APD), 9-AC does so without inhibiting sodium channels, making it preferable for studying physiological roles of ICl(Ca) during action potential measurements. The half-effective concentration of 9-AC was found to be approximately 160 μM, indicating its potency in modulating cardiac action potentials .

Research Findings

| Study Focus | Key Findings | Reference |

|---|---|---|

| Cochlear Function | 9-AC reduces electromechanical response via interaction with prestin; reversible effects noted. | Scherer & Gummer (2004) |

| Cardiac Action Potentials | 9-AC increases APD without affecting sodium channels; superior to DIDS for physiological studies. | Nowotny & Gummer (2006) |

| Ion Channel Inhibition | Effective at low concentrations; impacts both OHCs and cardiac myocytes. | Eckrich et al. (2008) |

Case Studies

Case Study 1: Cochlear Electromechanics

In a study examining the effects of 9-AC on cochlear mechanics, researchers applied varying concentrations of the compound to isolated OHCs from guinea pigs. The results showed a significant reduction in nonlinear capacitance, suggesting that 9-AC effectively alters the mechanical properties of OHCs by modulating prestin activity.

Case Study 2: Cardiac Physiology

A separate investigation into canine ventricular myocytes utilized whole-cell voltage-clamp techniques to assess the impact of 9-AC on ICl(Ca). The findings indicated that while both DIDS and 9-AC affected action potential duration similarly, only 9-AC did not inhibit sodium channel activity, underscoring its specificity and utility in cardiac studies.

Eigenschaften

IUPAC Name |

anthracene-9-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJFOBQJXSGDSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167566 | |

| Record name | Anthracene-9-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16331-52-5 | |

| Record name | Anthracene-9-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene-9-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Anthracenecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Anthracene-9-carbonyl chloride interact with hydroxy compounds, and what are the downstream effects?

A1: Anthracene-9-carbonyl chloride reacts with hydroxy compounds via an unusual SN1 mechanism []. This reaction results in the formation of fluorescent and UV-active esters, enabling detection and quantification of the derivatized hydroxy compounds using techniques like High-Performance Liquid Chromatography (HPLC) [, ].

Q2: What are the applications of Anthracene-9-carbonyl chloride as a derivatizing agent?

A2: Anthracene-9-carbonyl chloride serves as a highly sensitive derivatizing agent for analyzing trace amounts of hydroxy compounds. Research demonstrates its effectiveness in quantifying diethylene glycol in wine using HPLC []. This suggests potential applications in food safety and quality control, alongside other areas requiring trace-level analysis of hydroxy compounds.

Q3: What is the structural characterization of Anthracene-9-carbonyl chloride?

A3: While the provided abstracts don't specify the molecular formula and weight of Anthracene-9-carbonyl chloride, they highlight its ability to form fluorescent and UV-active derivatives, suggesting the presence of an anthracene moiety contributing to these properties []. Further investigation into spectroscopic data, such as UV-Vis and fluorescence spectra, would provide a more comprehensive structural characterization.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.